molecular formula C6H14ClN B3247443 Trans-2-propylcyclopropan-1-amine hydrochloride CAS No. 1820575-51-6

Trans-2-propylcyclopropan-1-amine hydrochloride

Cat. No.: B3247443
CAS No.: 1820575-51-6
M. Wt: 135.63
InChI Key: AFZQXTAZSFMROD-KGZKBUQUSA-N
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Description

Trans-2-propylcyclopropan-1-amine hydrochloride is a cyclopropane derivative featuring a propyl substituent at the trans-2 position and an amine group bonded to a hydrochloride salt. Cyclopropane amines are of interest in pharmaceutical and materials research due to their strained ring systems, which can enhance binding specificity and metabolic stability .

Properties

IUPAC Name

(1R,2R)-2-propylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-3-5-4-6(5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZQXTAZSFMROD-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H]1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-propylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of an appropriate alkene followed by amination. One common method is the reaction of 2-propylcyclopropanone with ammonia or an amine under reducing conditions to form the amine. The hydrochloride salt is then formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process generally includes steps such as alkene cyclopropanation, amination, and subsequent purification and crystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Trans-2-propylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Trans-2-propylcyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-2-propylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The cyclopropane ring and the amine group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Cyclopropane Amine Hydrochlorides

Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number Storage Conditions
Tranylcypromine hydrochloride Phenyl C₉H₁₂ClN 169.65 1986-47-6 Not specified
trans-2-Methylcyclopropanamine HCl Methyl C₄H₁₀ClN 107.58 97291-62-8 Inert atmosphere, Room temp
trans-2-(2-Chlorophenyl)cyclopropanamine HCl 2-Chlorophenyl C₉H₁₁Cl₂N 216.10 131844-29-6 Not specified
2-Phenyl-1-propanamine HCl* Phenyl (non-cyclopropane) C₉H₁₄ClN 187.67 20388-87-8 Not specified

*Note: 2-Phenyl-1-propanamine HCl lacks a cyclopropane ring, highlighting structural divergence.

Key Observations :

  • Substituent Effects : The propyl group in the target compound would increase lipophilicity compared to methyl () but reduce aromatic interactions seen in phenyl or chlorophenyl analogs ().
  • Molecular Weight: Longer substituents (e.g., propyl vs.
  • Stability : The methyl derivative requires inert storage conditions (), suggesting higher reactivity than phenyl or chlorophenyl analogs.

Pharmacological and Application-Based Differences

Cyclopropane amines are explored for diverse applications, from antidepressants to polymer precursors.

Key Insights :

  • MAO Inhibition : Tranylcypromine’s phenyl group facilitates π-π stacking in enzyme active sites, a feature less likely in propyl or methyl derivatives .
  • Industrial Use: Non-cyclopropane amines like 2-Phenyl-1-propanamine HCl dominate industrial markets due to simpler synthesis .

Research and Commercial Availability

  • Research Chemicals : Tranylcypromine and chlorophenyl derivatives are commercially available for academic research ().
  • Market Trends : Linear amines (e.g., 2-Phenyl-1-propanamine HCl) show long-term consumption growth, reflecting industrial demand .

Biological Activity

Trans-2-propylcyclopropan-1-amine hydrochloride is a bicyclic amine compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a cyclopropane ring structure, which contributes to its unique chemical reactivity. The presence of a chiral center allows for specific interactions with biological targets, making it a valuable compound for various applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bicyclic structure enables unique binding interactions that can modulate the activity of these targets, influencing various biological pathways. For instance, it has been shown to act as a probe in enzyme mechanism studies, facilitating the exploration of biological pathways involved in cellular processes .

1. Enzyme Interaction

This compound has been utilized to study enzyme mechanisms due to its ability to mimic substrate structures. This characteristic allows researchers to investigate how enzymes interact with similar molecular frameworks.

3. Neuropharmacological Effects

The structural characteristics of this compound may also contribute to neuropharmacological activities. Compounds with similar bicyclic structures have been investigated for their effects on neurotransmitter systems, indicating potential use in treating neurological disorders .

Case Studies

Case Study 1: Cytotoxic Activity
A study examining the cytotoxic effects of bicyclic amines demonstrated that certain derivatives exhibited significant apoptosis induction in cancer cell lines resistant to conventional treatments. These findings suggest that this compound could be explored for similar applications in cancer therapy .

Case Study 2: Enzyme Mechanism Probing
In another investigation, this compound was used as a probe to elucidate enzyme mechanisms involved in metabolic pathways. The results highlighted its effectiveness in providing insights into enzyme-substrate interactions, paving the way for further research into drug design and development .

Comparative Analysis

Compound NameBiological ActivityMechanism of ActionApplications
Trans-2-propylcyclopropan-1-amPotential anticancer propertiesEnzyme interaction and modulationCancer research, enzyme studies
Bicyclic amine analogsHigh cytotoxicityApoptosis inductionChemotherapy alternatives
Cyclopropane derivativesNeuropharmacological effectsNeurotransmitter system interactionNeurological disorder treatment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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